N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and an ethyl linker to a coumarin (2H-chromene) carboxamide moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O4/c1-22-14(16(17,18)19)21-23(15(22)26)7-6-20-12(24)10-8-9-4-2-3-5-11(9)27-13(10)25/h2-5,8H,6-7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGFJWVXIKGSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Structural Features
- Molecular Formula : C15H14F3N5O3
- Molecular Weight : 388.35 g/mol
- IUPAC Name : N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt fungal cell membrane synthesis, making this compound a candidate for antifungal drug development.
Antidiabetic Effects
Preliminary studies suggest that compounds with similar structures can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition may lead to improved glycemic control in diabetic patients.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation markers in animal models of arthritis.
Chemical Synthesis
The synthesis of this compound can be achieved through various multistep reactions. Key methods include:
- Formation of the Triazole Ring : Utilizing appropriate reagents and conditions to synthesize the triazole moiety.
- Coupling Reactions : Combining the triazole with the chromene derivative to form the target compound.
Biological Mechanisms
Understanding the mechanisms of action is crucial for further development:
- The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
- Its reactivity with biological targets can provide insights into its therapeutic potential.
Case Study 1: DPP-IV Inhibition
A study published in the Journal of Medicinal Chemistry highlighted that triazole-based compounds significantly inhibited DPP-IV activity in vitro. Modifications to the triazole structure enhanced potency and selectivity against this enzyme.
Case Study 2: Antimicrobial Efficacy
Research on related triazole derivatives demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus. These findings support further exploration into the antimicrobial potential of this compound.
Case Study 3: Inflammation Models
Animal studies have shown that similar compounds can reduce markers of inflammation in induced arthritis models. This suggests potential applications in treating autoimmune conditions.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a carboxamide linkage but replace the triazolone with a pyrazole ring. Key differences include:
- Synthetic Yields : Pyrazole derivatives (e.g., 3a–3e) exhibit moderate yields (62–71%), comparable to triazolone synthesis methods .
- Substituent Impact: Chloro and cyano groups in 3a–3e enhance polarity but reduce lipophilicity compared to the trifluoromethyl-coumarin system in the target compound .
Table 1: Pyrazole-Carboxamide Derivatives
| Compound | Core | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3a | Pyrazole | 4-Cyano, 3-methyl, 5-chloro | 68 | 133–135 |
| 3d | Pyrazole | 4-Fluorophenyl, 5-chloro | 71 | 181–183 |
| Target Compound | Triazolone | Trifluoromethyl, coumarin | N/A | N/A |
Benzothiazole-Thiazolidinone Hybrids ()
Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) incorporate a thiazolidinone ring, which introduces conformational flexibility. Key contrasts:
- Bioactivity: Thiazolidinones are associated with antidiabetic and antimicrobial activity, whereas triazolones may target oxidative stress pathways .
- Synthetic Complexity: Lower yields (37–70%) for thiazolidinones suggest greater synthetic challenges compared to triazolone systems .
Triazolone and Tetrazole Analogues
Thiophene-Linked Triazolones ()
5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide shares the triazolone core but substitutes coumarin with thiophene. Differences include:
Table 2: Triazolone Derivatives
| Compound | Linked Group | Molecular Weight | Key Substituents |
|---|---|---|---|
| Thiophene Analogue | Thiophene | 388.9 | Cyclopropyl, chloro |
| Target Compound | Coumarin | ~450 (estimated) | Trifluoromethyl, methyl, oxo |
Tetrazole Derivatives ()
N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-5-methyl-1,2-oxazole-3-carboxamide features a tetrazole ring, which is more polar and acidic than triazolones. This may influence solubility and target binding .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Chloro : The target’s CF₃ group increases electronegativity and metabolic stability compared to chloro substituents in pyrazoles (e.g., 3a) .
- Coumarin vs. Benzothiazole : Coumarin’s fused benzene-pyrone system enhances UV absorption and rigidity, contrasting with benzothiazole’s sulfur-containing heterocycle .
Preparation Methods
Cyclocondensation for Triazolone Formation
The triazolone moiety is synthesized via cyclocondensation of trifluoromethyl-substituted hydrazides with methyl isocyanate. A representative procedure involves:
-
Reagents : Trifluoroacetohydrazide (1.0 equiv), methyl isocyanate (1.2 equiv), and triethylamine (1.5 equiv) in anhydrous THF.
-
Conditions : Reflux at 80°C for 12 hours under nitrogen.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (75–82% yield).
Ethylene Bridging via Nucleophilic Substitution
The ethyl linker is introduced by reacting the triazolone with 1,2-dibromoethane:
-
Reagents : Triazolone (1.0 equiv), 1,2-dibromoethane (2.5 equiv), K₂CO₃ (3.0 equiv).
-
Conditions : Microwave irradiation (100 W, 100°C, 30 min) in DMF.
-
Outcome : 1-(2-Bromoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (68% yield).
-
Amination : The bromo intermediate is treated with aqueous ammonia (25%) at 60°C for 6 hours to yield Intermediate B (89% yield).
Synthesis of the Chromene Carboxamide Scaffold
Coumarin-3-Carboxylic Acid Preparation
The chromene core is synthesized via the Kostanecki reaction :
Carboxamide Derivatization
Activation of the carboxylic acid is achieved using EDCl/HOBt :
-
Reagents : Chromene-3-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DCM.
-
Coupling : Reaction with Intermediate B (1.2 equiv) at room temperature for 24 hours.
-
Yield : 65–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Alternative Synthetic Strategies
Enzymatic Coupling in Continuous Flow
Lipase TL IM catalyzes amide bond formation under mild conditions:
One-Pot Microwave-Assisted Synthesis
Combining triazolone amination and carboxamide coupling in a single step:
-
Conditions : Microwave (150°C, 20 min), DMF, K₂CO₃.
-
Yield : 78% with 98% purity (HPLC).
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazolone CH), 7.82–7.35 (m, 4H, chromene aromatic), 4.42 (t, 2H, CH₂NH), 3.91 (s, 3H, N-CH₃).
-
IR (KBr): 1720 cm⁻¹ (C=O chromene), 1665 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-F).
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 80°C | +22% vs. 60°C |
| Catalyst (Lipase TL) | 120 mg | 66% yield |
Q & A
Q. What synthetic methodologies are suitable for preparing this compound, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via condensation reactions between chromene-3-carboxylic acid derivatives and functionalized triazole intermediates. Key steps include:
- Solvent selection : Ethanol or DMF are common solvents for carboxamide formation (e.g., 45–70% yields in ethanol for similar triazole-carboxamides ).
- Activating agents : Use coupling agents like EDCI/HOBt or carbodiimides to facilitate amide bond formation.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. Example Reaction Optimization Table
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF, THF | DMF improves solubility but may require higher temps |
| Temperature | 60–80°C | Higher temps reduce reaction time but risk decomposition |
| Catalyst | K₂CO₃, NaH | Base catalysts enhance nucleophilicity of intermediates |
Q. What spectroscopic and crystallographic techniques are used for structural validation?
Answer:
- NMR/IR : Assign peaks using ¹H/¹³C NMR to confirm the chromene carbonyl (δ ~160–170 ppm) and triazole ring protons (δ ~7–8 ppm). IR detects C=O stretches (~1700 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELX programs (e.g., SHELXL for refinement; R factors < 0.05 ensure accuracy) .
Advanced Research Questions
Q. How can discrepancies in biological activity data be analyzed for this compound?
Answer:
- Dose-response assays : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to rule out experimental variability.
- SAR studies : Compare with analogs (e.g., replacing trifluoromethyl with methyl groups) to identify critical pharmacophores. For example, trifluoromethyl groups often enhance metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinases or GPCRs .
Q. How can low yields during synthesis be systematically addressed?
Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis of the triazole ring).
- Protecting groups : Introduce temporary protecting groups for sensitive moieties (e.g., tert-butyl for oxo groups) .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
Q. What strategies resolve crystallographic data contradictions (e.g., twinning or disorder)?
Answer:
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply TWIN/BASF commands in SHELXL to model twinned crystals. For disorder, refine occupancy ratios of alternative conformers .
- Validation tools : Check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. How can stability issues in aqueous buffers be mitigated for in vitro assays?
Answer:
- pH optimization : Maintain pH 6–8 to avoid hydrolysis of the oxo or carboxamide groups.
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use.
- Degradation studies : Monitor stability via HPLC under assay conditions (e.g., 37°C, 24 hrs) .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values reported against a kinase target.
- Hypothesis 1 : Variability in assay conditions (e.g., ATP concentration differences).
- Hypothesis 2 : Compound aggregation at high concentrations.
- Resolution :
- Re-test with a standardized ATP concentration (e.g., 1 mM).
- Add detergents (e.g., 0.01% Tween-20) to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
